molecular formula C7H9F3N4 B13069201 7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine

7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B13069201
M. Wt: 206.17 g/mol
InChI Key: QQAKKPXDHUKBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are recognized as notable scaffolds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . Protein kinases are enzymes that are key regulators in cellular signalling pathways, and their disruption is a hallmark of many cancers, making them important targets for small-molecule inhibitors . Researchers are particularly interested in this class of compounds for their potential to inhibit specific kinases implicated in various cancers. The core pyrazolo[1,5-a]pyrimidine structure serves as a versatile framework that is highly amenable to chemical modifications. Substitutions at various positions on the bicyclic ring system, such as the 3-position (where the amine group is located in this compound) and the 7-position (featuring the trifluoromethyl group), can significantly influence the compound's electronic properties, lipophilicity, and binding affinity to biological targets . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and modulate membrane permeability. The primary research value of this compound and its analogues lies in their application as ATP-competitive or allosteric inhibitors of protein kinases . These inhibitors can disrupt aberrant signalling pathways that drive oncogenesis, leading to the suppression of uncontrolled cell proliferation and survival. The specific targeting of kinases offers a promising strategy for developing more selective anticancer agents with potentially improved efficacy and reduced side effects compared to conventional chemotherapy. This product is intended for research and development purposes only, specifically for in vitro studies to investigate kinase inhibition mechanisms, structure-activity relationships (SAR), and antiproliferative effects in cellular models. It is supplied as a solid and should be handled by qualified laboratory personnel using appropriate safety precautions. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C7H9F3N4

Molecular Weight

206.17 g/mol

IUPAC Name

7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

InChI

InChI=1S/C7H9F3N4/c8-7(9,10)5-1-2-12-6-4(11)3-13-14(5)6/h3,5,12H,1-2,11H2

InChI Key

QQAKKPXDHUKBMU-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=NN2C1C(F)(F)F)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Pyrazolo[1,5-a]pyrimidine Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions involving β-ketoesters and aminopyrazoles. This approach is a one-step process that efficiently forms the fused heterocyclic ring system essential to the target compound class.

  • Cyclocondensation Reaction : Commercially available β-ketoesters react with aminopyrazoles under reflux conditions, often in acidic or neutral media, to yield pyrazolo[1,5-a]pyrimidin-7(4H)-ones, which serve as key intermediates or scaffolds for further functionalization.

  • Tautomeric Forms : The core scaffold exists in multiple tautomeric forms, which can influence reactivity and biological activity. X-ray crystallography has been used to confirm the tautomeric state of intermediates, ensuring correct structural assignment during synthesis.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (CF3) substituent at the 7-position is a critical feature of the compound, often introduced via photochemical or radical trifluoromethylation methods:

  • Light-Promoted Reaction with Trifluoromethyl Iodide : A practical and efficient method involves the use of trifluoromethyl iodide under UV or blue LED light irradiation in the presence of a base such as cesium carbonate. This method enables the incorporation of the trifluoromethyl group at the α-carbonyl carbon of the pyrazolo[1,5-a]pyrimidine system.

  • Alternative Photochemical Conditions : UV light at 365 nm can be used instead of blue LEDs for photoactivation, providing flexibility in reaction setup and conditions.

Amination at the 3-Position

The amino group at the 3-position is introduced either by direct use of aminopyrazole precursors or by subsequent functional group transformations:

  • Use of Aminopyrazoles : The initial cyclocondensation often employs aminopyrazoles bearing the amino group, ensuring the amino substituent is incorporated during ring formation.

  • Post-Cyclization Modifications : In some synthetic routes, amino groups are introduced or modified after cyclization through substitution or reductive amination steps, depending on the desired substitution pattern.

Detailed Synthetic Route Example

A representative synthetic sequence for related pyrazolo[1,5-a]pyrimidine derivatives incorporating trifluoromethyl and amino groups is as follows:

Step Reagents/Conditions Description Yield/Notes
1 β-Ketoester + Aminopyrazole, reflux in suitable solvent One-step cyclocondensation forming pyrazolo[1,5-a]pyrimidin-7(4H)-one core Moderate to high yield
2 Trifluoromethyl iodide + Cs2CO3, UV or blue LED light Photochemical trifluoromethylation at the α-carbonyl carbon Efficient incorporation of CF3
3 Amination via aminopyrazole or reductive amination Introduction or confirmation of amino group at 3-position High regioselectivity
4 Purification (crystallization, chromatography) Isolation of pure target compound Confirmed by NMR, MS, X-ray

Characterization and Confirmation of Structure

  • X-ray Crystallography : Used to confirm the tautomeric form and substitution pattern, especially important for trifluoromethylated derivatives.

  • NMR Spectroscopy : ^1H and ^13C NMR data confirm the presence of the trifluoromethyl group and amino substituent, with characteristic chemical shifts and coupling constants.

  • Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight and purity.

Research Findings and Optimization Notes

  • The photochemical trifluoromethylation step is key for efficient synthesis and can be optimized by varying light source wavelength and base used.

  • The choice of β-ketoester and aminopyrazole precursors allows for structural diversity and tuning of biological activity.

  • The amino group introduction during cyclocondensation simplifies the synthesis by reducing the number of steps.

Summary Table of Preparation Methods

Preparation Aspect Method Description Key Reagents/Conditions Advantages
Core Scaffold Formation Cyclocondensation of β-ketoesters and aminopyrazoles β-ketoester, aminopyrazole, reflux One-step, efficient ring formation
Trifluoromethyl Group Introduction Photochemical trifluoromethylation Trifluoromethyl iodide, Cs2CO3, UV/LED light Mild conditions, selective CF3 incorporation
Amino Group Incorporation Use of aminopyrazole or post-cyclization amination Aminopyrazole, reductive amination reagents High regioselectivity, fewer steps
Purification and Characterization Crystallization, chromatography, NMR, MS, X-ray Standard purification and analytical techniques Structural confirmation and purity

This detailed synthesis approach for 7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is supported by multiple peer-reviewed studies and patent literature, reflecting an authoritative and comprehensive understanding of preparation methods for this compound class.

Scientific Research Applications

Anti-Mycobacterial Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. The compound has been shown to inhibit mycobacterial ATP synthase effectively.

Key Findings:

  • Structure-Activity Relationship (SAR) : A study synthesized approximately 70 novel derivatives and evaluated their activity against M.tb. The most effective compounds contained various substituents at the 3 and 5 positions of the pyrazolo[1,5-a]pyrimidine core. For instance, certain analogues demonstrated potent in vitro growth inhibition of M.tb with low hERG liability .
  • In Vivo Efficacy : Compounds from this class exhibited significant activity in an acute mouse model of tuberculosis, indicating their potential for further development as therapeutic agents against this pathogen .

Antifungal Properties

The compound's antifungal activity has also been explored, particularly against various plant pathogens.

Experimental Results:

  • A series of trifluoromethyl pyrimidine derivatives were synthesized and tested for their antifungal properties against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. Some compounds showed inhibition rates exceeding those of established fungicides like tebuconazole .
  • Table 1 : Antifungal activities of selected compounds at 50 μg/ml.
CompoundInhibition Rate (%)Comparison Fungicide
5b96.76Tebuconazole (96.45)
5j96.84Tebuconazole (96.45)
5l100Tebuconazole (96.45)
5v82.73Tebuconazole (83.34)

Anticancer Activity

The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has also been investigated.

Research Insights:

  • Compounds were tested against various cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). Some derivatives demonstrated moderate anticancer activity but were less potent than the standard drug doxorubicin .
  • Table 2 : Anticancer activities of selected compounds at 5 μg/ml.
CompoundCell LineIC50 (μg/ml)Comparison Drug
Compound APC3XDoxorubicin
Compound BK562YDoxorubicin
Compound CHeLaZDoxorubicin
Compound DA549WDoxorubicin

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s activity and synthetic accessibility are influenced by:

  • Core heterocycle : Pyrazolo[1,5-a]pyrimidine vs. triazolo[1,5-a]pyrimidine.
  • Substituent positions : Fluorinated groups (e.g., -CF₃, -CHF₂) at position 7 and amines/other groups at position 3.
  • Synthetic pathways : SNAr, Suzuki coupling, or alkylation.
Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Biological Activity (IC₅₀) Synthesis Method
7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine Pyrazolo[1,5-a]pyrimidine 7-CF₃, 3-NH₂ Pim1 kinase inhibitor (18–27 nM) SNAr, Suzuki–Miyaura
5-Methyl-N-[4-methyl-3-(CF₃)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolo[1,5-a]pyrimidine 7-CF₃, 5-CH₃, N-aryl Not reported Alkylation, SNAr
7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine Pyrazolo[1,5-a]pyrimidine 7-CHF₂, 3-NH₂ Not reported Undisclosed
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one Pyrazolo[1,5-a]pyrimidine 7-CF₃, 5-ketone Not reported Cyclocondensation
Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Pyrazolo[1,5-a]pyrimidine 7-CF₃, 3-COOEt, 5-cyclopropyl Antimicrobial (e.g., 50 μg/mL vs. wheat scab ) Esterification

Physicochemical Properties

  • Trifluoromethyl (-CF₃) : Increases electron-withdrawing character and resistance to oxidative metabolism , improving bioavailability .
  • Ketone at C-5 : Reduces basicity compared to amine-substituted analogs, impacting solubility and membrane permeability .

Biological Activity

7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This pyrazolo[1,5-a]pyrimidine derivative exhibits a range of biological activities that make it a candidate for further research and development in treating various diseases, particularly cancers.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C8H7F3N4
  • Molecular Weight : 216.16 g/mol
  • CAS Number : 869945-20-0

This structure contributes to its biological activity, particularly its ability to interact with various biological targets.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often function as inhibitors of key enzymes involved in cellular processes. Specifically, 7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine has been studied for its role as an inhibitor of the enzyme geranylgeranyl pyrophosphate synthase (GGPPS), which is crucial in the mevalonate pathway associated with cancer cell proliferation.

Antitumor Efficacy

A notable study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant antitumor effects in xenograft mouse models. For instance:

  • Compound RB-07-16 , a closely related pyrazolo[3,4-d]pyrimidine analog, showed a marked reduction in tumor growth in models of multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC) without causing substantial liver toxicity. This suggests a favorable safety profile for compounds in this class .

Inhibition of PI3Kδ

In another investigation focused on selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors:

  • CPL302415 , a benzimidazole derivative of pyrazolo[1,5-a]pyrimidine, exhibited an IC50 value of 18 nM against PI3Kδ. This highlights the potential for related compounds to target specific pathways involved in cancer progression .

Data Table: Summary of Biological Activities

Compound NameTarget EnzymeIC50 Value (nM)Cancer TypeStudy Reference
RB-07-16GGPPSNot specifiedMultiple Myeloma & PDAC
CPL302415PI3Kδ18Various Cancers
4k (BS-194)CDK2Not specifiedVarious Cancers

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine has shown promising results in terms of metabolic stability and systemic circulation. It does not significantly inhibit major cytochrome P450 enzymes, suggesting a lower risk for drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.